IAXO-102

Description

Properties

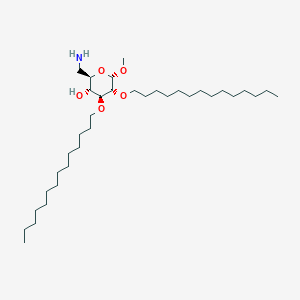

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(aminomethyl)-6-methoxy-4,5-di(tetradecoxy)oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H71NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-39-33-32(37)31(30-36)41-35(38-3)34(33)40-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h31-35,37H,4-30,36H2,1-3H3/t31-,32-,33+,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVFNDPRLMVKKO-KJQSSVQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1C(C(OC(C1OCCCCCCCCCCCCCC)OC)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OCCCCCCCCCCCCCC)OC)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H71NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IAXO-102: A Deep Dive into its Antagonistic Mechanism in TLR4 Signaling

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of IAXO-102, a novel small-molecule antagonist of Toll-like receptor 4 (TLR4). This compound holds promise as a therapeutic agent for a range of inflammatory conditions by effectively dampening the inflammatory cascade initiated by TLR4 activation. This document summarizes the available data on its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Targeting the TLR4 Receptor Complex

This compound is a synthetic, cationic amphiphilic glycolipid that functions as a competitive antagonist of the TLR4 signaling pathway.[1][2] Its primary mechanism involves interfering with the binding of lipopolysaccharide (LPS), a potent activator of TLR4, to the TLR4/MD-2 receptor complex.[1][3] This interference occurs through a dual mode of action:

-

Competition for MD-2 Binding: this compound directly competes with the lipid A portion of LPS for binding to the myeloid differentiation factor 2 (MD-2), a co-receptor that is essential for TLR4 activation.[3] Nuclear magnetic resonance (NMR) studies have indicated a direct interaction between the hydrophobic fatty acid chains of this compound and MD-2.

-

Interaction with CD14: this compound also exhibits a high affinity for CD14, another crucial co-receptor that facilitates the transfer of LPS to the TLR4/MD-2 complex. By binding to CD14, this compound further hinders the initial steps of TLR4 activation.

This multi-pronged approach effectively prevents the dimerization of the TLR4 receptor, a critical step for the initiation of downstream intracellular signaling.

Downstream Signaling Pathways Attenuated by this compound

By blocking the activation of the TLR4/MD-2 complex, this compound effectively inhibits both the MyD88-dependent and TRIF-dependent downstream signaling pathways. This leads to a significant reduction in the production of pro-inflammatory mediators.

Inhibition of the MyD88-Dependent Pathway

The MyD88-dependent pathway is a major signaling cascade activated by TLR4, culminating in the activation of the transcription factor NF-κB and the production of numerous pro-inflammatory cytokines. This compound has been shown to inhibit this pathway by:

-

Preventing MAPK Phosphorylation: In vitro studies have demonstrated that this compound inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38 and JNK.

-

Suppressing NF-κB Activation: this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. The inhibition of p65 NF-κB phosphorylation has been specifically observed.

Modulation of the TRIF-Dependent Pathway

The TRIF-dependent pathway is an alternative signaling route activated by TLR4, leading to the activation of IRF3 and the production of type I interferons. While less extensively studied for this compound specifically, its mechanism of blocking TLR4 dimerization suggests it would also negatively regulate this pathway.

The comprehensive inhibitory effect of this compound on these key signaling cascades is visually represented in the following pathway diagram.

Quantitative Data on this compound Activity

While comprehensive quantitative data such as IC50, EC50, and binding affinities (Kd) for this compound are not extensively reported in the publicly available literature, an in silico molecular docking study has provided insights into its binding energetics with the human TLR4-MD-2 complex.

Table 1: In Silico Binding Energies of this compound with the TLR4-MD-2 Complex

| Binding Site on TLR4-MD-2 | Binding Energy Range (kcal/mol) |

| Upper Bound | -3.8 to -3.1 |

| Lower Bound | -3.9 to -3.5 |

Note: These values are derived from computational modeling and represent theoretical binding affinities.

The in silico analysis also identified potential hydrogen bonding interactions between this compound and specific amino acid residues on the TLR4-MD-2 complex, including Aspartic Acid 70 at the upper bound and Serine 528 at the lower bound.

Experimental Protocols for a Deeper Understanding

The following sections outline the general methodologies employed in the characterization of this compound's mechanism of action. It is important to note that specific details such as antibody clones, concentrations, and commercial sources are often not fully disclosed in the primary literature.

In Vitro Cell-Based Assays

Objective: To assess the inhibitory effect of this compound on TLR4-mediated inflammatory responses in cultured cells.

Cell Lines:

-

Human Umbilical Vein Endothelial Cells (HUVEC)

-

Human monocytic cell lines (e.g., THP-1)

General Workflow:

Western Blotting

Objective: To analyze the phosphorylation status of key proteins in the TLR4 signaling pathway.

Protocol:

-

Cell Lysis: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, total p65, p-p38, total p38).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of pro-inflammatory cytokines in cell culture supernatants.

Protocol:

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-6 or IL-8).

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Sample Incubation: Cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells.

-

Detection Antibody Incubation: A biotinylated detection antibody specific for the cytokine is added.

-

Streptavidin-HRP Incubation: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader, and the cytokine concentration in the samples is determined by comparison to the standard curve.

Real-Time Polymerase Chain Reaction (RT-PCR)

Objective: To measure the mRNA expression levels of genes involved in the TLR4 signaling pathway.

Protocol:

-

RNA Extraction: Total RNA is extracted from cells using a suitable method (e.g., TRIzol).

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for quantitative PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Table 2: Murine Primer Sequences for RT-PCR

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| IL-6 | TGAACAACGATGATGCACTTG | CTGAAGGACTCTGGCTTTGTC |

| IL-6R | AGACCTGGGACCCGAGTTAC | AAGGTCAAGCTCCTCCTTCC |

Note: Primer sequences for other genes of interest may be found in the relevant literature or designed using primer design software.

Conclusion

This compound is a potent TLR4 antagonist that effectively abrogates inflammatory signaling by targeting the initial steps of receptor activation. Its ability to compete with LPS for binding to both MD-2 and CD14 provides a robust mechanism for inhibiting downstream MAPK and NF-κB activation, ultimately leading to a reduction in pro-inflammatory cytokine production. While further studies are needed to fully quantify its potency and binding kinetics, the available data strongly support its potential as a therapeutic agent for the management of TLR4-mediated inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, serving as a valuable resource for researchers and drug development professionals in the field.

References

An In-depth Technical Guide to IAXO-102: A Novel TLR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Core Summary

IAXO-102 is a novel small-molecule antagonist of Toll-like receptor 4 (TLR4). It exerts its inhibitory effects by targeting the TLR4 signaling complex, which includes the co-receptors MD-2 and CD14. By interfering with the binding of TLR4 agonists, such as lipopolysaccharide (LPS), this compound effectively downregulates downstream inflammatory signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This mechanism of action makes this compound a promising therapeutic candidate for a range of inflammatory conditions. Research has demonstrated its potential in models of aortic aneurysm, chemotherapy-induced gastrointestinal toxicity, and other inflammatory disorders.[1][2][3][4]

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the Toll-like receptor 4 (TLR4) , a key pattern recognition receptor of the innate immune system. This compound functions as a direct antagonist, interfering with the activation of the TLR4 signaling cascade. Its interaction is not limited to TLR4 alone but extends to the essential co-receptors, myeloid differentiation factor 2 (MD-2) and cluster of differentiation 14 (CD14) , which are critical for the recognition of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[5]

The binding of this compound to the TLR4/MD-2/CD14 complex prevents the conformational changes required for receptor dimerization and the subsequent recruitment of intracellular adaptor proteins, such as MyD88 and TRIF. This blockade leads to the inhibition of downstream signaling cascades, most notably the MAPK and NF-κB pathways. The inhibition of these pathways results in reduced phosphorylation of key signaling molecules like p38, JNK, ERK, and p65 NF-κB, ultimately leading to a decrease in the transcription and production of pro-inflammatory cytokines and chemokines, such as MCP-1 and IL-8.

Signaling Pathway of this compound Action

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

| Inhibition of MAPK and p65 NF-κB phosphorylation | HUVEC | 1-10 µM | Significant inhibition | |

| Suppression of LPS-induced MCP-1 and IL-8 production | HUVEC | 10 µM | Significant suppression |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Administration Route | Effect | Reference |

| Angiotensin II-induced aortic aneurysm (mice) | 3 mg/kg/day | Subcutaneous | Retarded increase in aortic diameter, reduced incidence of aneurysm and rupture | |

| Chemotherapy-induced gastrointestinal toxicity (mice) | 3 mg/kg/day | Intraperitoneal | Prevented diarrhea and reduced tissue injury |

Table 3: In Silico Binding Affinity of this compound

| Binding Site on TLR4-MD-2 | Binding Energy (kcal/mol) | Method | Reference |

| Upper Bound | -3.8 to -3.1 | Molecular Docking | |

| Lower Bound | -3.9 to -3.5 | Molecular Docking |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Western Blot for Phosphorylated MAPK and NF-κB

This protocol is adapted from studies investigating the effect of this compound on TLR4 signaling in Human Umbilical Vein Endothelial Cells (HUVECs).

1. Cell Culture and Treatment:

-

Culture HUVECs in appropriate media and conditions until they reach 80-90% confluency.

-

Pre-treat cells with this compound (1-10 µM) or vehicle control for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 15-60 minutes to induce phosphorylation of MAPK and NF-κB.

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total p38, JNK, ERK, and p65 NF-κB overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometric analysis can be performed to quantify the changes in protein phosphorylation.

Experimental Workflow for Western Blot Analysis

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

This protocol is for measuring the concentration of MCP-1 and IL-8 in the supernatant of this compound-treated HUVECs.

1. Cell Culture and Supernatant Collection:

-

Seed HUVECs in a multi-well plate and culture until confluent.

-

Pre-treat cells with this compound (10 µM) or vehicle for 1 hour.

-

Stimulate with LPS (100 ng/mL) for 16-24 hours.

-

Collect the cell culture supernatant and centrifuge to remove any detached cells.

2. ELISA Procedure:

-

Use commercially available ELISA kits for human MCP-1 and IL-8.

-

Coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block with an appropriate blocking buffer.

-

Add standards and samples (cell culture supernatants) to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

After another incubation and wash step, add the enzyme conjugate (e.g., streptavidin-HRP).

-

Add the substrate solution and allow the color to develop.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of MCP-1 and IL-8 in the samples based on the standard curve.

In Vivo Model of Angiotensin II-Induced Aortic Aneurysm

This protocol describes the mouse model used to evaluate the in vivo efficacy of this compound.

1. Animal Model:

-

Use Apolipoprotein E-deficient (ApoE-/-) mice, which are susceptible to developing aortic aneurysms.

2. Aneurysm Induction:

-

Surgically implant osmotic mini-pumps subcutaneously in the mice.

-

The pumps are filled with Angiotensin II to deliver a continuous infusion (e.g., 1000 ng/kg/min) for 28 days.

3. This compound Treatment:

-

Administer this compound (3 mg/kg/day) or vehicle control via subcutaneous injection daily for the duration of the Angiotensin II infusion.

4. Monitoring and Analysis:

-

Monitor the mice for signs of distress and aortic rupture.

-

At the end of the study, euthanize the mice and perfuse the vasculature.

-

Excise the aorta and measure the maximal aortic diameter to assess aneurysm formation.

-

The incidence of aneurysm and rupture rates are recorded.

-

Aortic tissue can be collected for histological analysis and protein/gene expression studies.

Logical Relationship of this compound's Therapeutic Effect

References

- 1. A novel small molecule TLR4 antagonist (this compound) negatively regulates non-hematopoietic toll like receptor 4 signalling and inhibits aortic aneurysms development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2015 A novel small molecule TLR4 antagonist (this compound)... - Innaxon Therapeutics [admin.innaxon.com]

- 3. Effects of a novel toll-like receptor 4 antagonist this compound in a murine model of chemotherapy-induced gastrointestinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of a novel toll-like receptor 4 antagonist this compound in a murine model of chemotherapy-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insight and analysis of TLR4 interactions with this compound, TAK-242 and SN-38: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

IAXO-102: A Technical Guide to its Role in Modulating Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of IAXO-102, a novel small molecule antagonist of Toll-like receptor 4 (TLR4), and its role in the innate immune system. The document synthesizes currently available data on its mechanism of action, its effects on key inflammatory signaling pathways, and its therapeutic potential as demonstrated in preclinical models.

Core Mechanism of Action

This compound is a synthetic, cationic amphiphilic glycolipid that functions as a potent antagonist of the TLR4 signaling complex.[1][2] Its primary role in innate immunity is the inhibition of inflammatory responses triggered by TLR4 activation. TLR4 is a critical pattern recognition receptor that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from damaged host cells.[3][4]

The inhibitory mechanism of this compound is multifaceted, involving direct competition with LPS for binding to the TLR4 co-receptors, MD-2 and CD14.[5] By interfering with the formation of the active TLR4/MD-2/LPS complex, this compound effectively blocks the initiation of downstream intracellular signaling cascades that lead to the production of pro-inflammatory cytokines and other inflammatory mediators.

Impact on Intracellular Signaling Pathways

This compound has been demonstrated to potently inhibit the activation of key downstream signaling pathways mediated by TLR4. Specifically, it attenuates the phosphorylation of Mitogen-Activated Protein Kinases (MAPK) and the nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB). These pathways are central to the expression of a wide array of inflammatory genes.

The primary signaling cascade inhibited by this compound is the MyD88-dependent pathway, which is the major signaling route for most TLRs, including TLR4. This pathway leads to the activation of NF-κB and MAPKs, resulting in the production of inflammatory cytokines.

Below is a diagram illustrating the TLR4 signaling pathway and the inhibitory action of this compound.

Caption: this compound inhibits TLR4 signaling by blocking ligand binding to CD14 and MD-2.

Quantitative Data Summary

The following tables summarize the quantitative data available from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Human Umbilical Vein Endothelial Cells (HUVECs)

| Parameter | Treatment Conditions | Result | Reference |

| MAPK & NF-κB Phosphorylation | HUVECs pre-treated with this compound (1-10 µM) for 1 hour, followed by LPS (100 ng/mL) for 1 hour. | Significant inhibition of LPS-stimulated phosphorylation of JNK, p38, ERK, and p65 NF-κB. | |

| Pro-inflammatory Protein Production | HUVECs pre-treated with this compound (10 µM) for 1 hour, followed by LPS (100 ng/mL) for 16 hours. | Inhibition of 17 out of 20 LPS-induced pro-inflammatory proteins, including significant blockage of MCP-1 and IL-8 production. | |

| Cell Viability | HUVECs treated with this compound at various concentrations. | No effect on cell viability at concentrations up to 10 µM. |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Angiotensin II-Induced Abdominal Aortic Aneurysm (AAA)

| Parameter | Treatment Conditions | Result | Reference |

| Aortic Diameter | ApoE deficient mice infused with Angiotensin II (1 µ g/min/kg ) and co-treated with this compound (3 mg/kg/day, s.c.) for 28 days. | Significantly retarded the Angiotensin II-induced increase in aortic diameter (1.05 ± 0.18 mm vs. 1.86 ± 0.56 mm in control). | |

| AAA Incidence and Rupture | Same as above. | Reduced AAA incidence (30% vs. 86% in control) and prevented early rupture (0% vs. 30% in control). | |

| MAPK & NF-κB Phosphorylation in Aorta | Mice treated with Angiotensin II and this compound (3 mg/kg/day, s.c.) for 72 hours. | Significantly inhibited Angiotensin II-stimulated JNK, ERK, and p65 NF-κB phosphorylation in the thoracic, supra-renal, and infra-renal aorta. | |

| Pro-inflammatory Cytokine Expression in Aorta | Mice treated with Angiotensin II and this compound (3 mg/kg/day, s.c.) for 72 hours. | Downregulated Angiotensin II-induced MIP-1γ and TLR4 expression in the aorta. |

Experimental Protocols

Detailed methodologies for key experiments are outlined below. For full experimental details, including buffer compositions and specific antibody information, it is recommended to consult the primary literature.

In Vitro HUVEC Stimulation and Analysis

Objective: To assess the inhibitory effect of this compound on LPS-induced inflammatory responses in endothelial cells.

Caption: Experimental workflow for in vitro analysis of this compound in HUVECs.

Protocol:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until confluent.

-

Pre-treatment: Cells are pre-incubated with this compound (1-10 µM) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli (100 ng/mL) is added to the culture medium for a specified duration (1 hour for phosphorylation studies, 16 hours for protein expression studies).

-

Sample Collection: Cell supernatants are collected for cytokine analysis. Cells are lysed to extract total protein.

-

Western Blot Analysis: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against phosphorylated forms of JNK, p38, ERK, and the p65 subunit of NF-κB. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.

-

ELISA: Supernatants are analyzed for the concentration of pro-inflammatory cytokines such as MCP-1 and IL-8 using commercially available ELISA kits.

-

Antibody Array: Cell lysates are incubated with antibody-coated membranes to semi-quantitatively assess the expression of a broad panel of pro-inflammatory proteins.

In Vivo Angiotensin II-Induced Abdominal Aortic Aneurysm (AAA) Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of vascular inflammation and aneurysm.

Caption: Experimental workflow for the in vivo Angiotensin II-induced AAA model.

Protocol:

-

Animal Model: Apolipoprotein E (ApoE) deficient mice, which are susceptible to atherosclerosis, are used.

-

AAA Induction: Mice are implanted with subcutaneous osmotic pumps that continuously deliver Angiotensin II (1 µ g/min/kg ) for 28 days to induce hypertension and vascular inflammation, leading to AAA formation.

-

Treatment: A cohort of mice receives daily subcutaneous injections of this compound (3 mg/kg/day) for the duration of the Angiotensin II infusion. A control group receives vehicle injections.

-

Monitoring: Animals are monitored for signs of distress and for the incidence of aortic rupture.

-

Outcome Assessment: At the end of the 28-day period, mice are euthanized. The aortas are excised, and the maximal aortic diameter is measured.

-

Histological Analysis: Aortic tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the morphology and cellular infiltration.

-

Protein Analysis: Aortic tissue lysates are prepared for Western blot analysis of MAPK and NF-κB pathway activation and ELISA for cytokine expression, as described in the in vitro protocol.

Conclusion and Future Directions

This compound is a promising TLR4 antagonist with demonstrated efficacy in preclinical models of inflammation. Its ability to inhibit the TLR4-mediated activation of MAPK and NF-κB signaling pathways underscores its potential as a therapeutic agent for a range of inflammatory diseases where TLR4 plays a pathogenic role. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in more complex disease models, paving the way for potential clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Innate Immune Recognition: Implications for the Interaction of Francisella tularensis with the Host Immune System [frontiersin.org]

- 5. Effects of a novel toll-like receptor 4 antagonist this compound in a murine model of chemotherapy-induced gastrointestinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effects of IAXO-102 on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IAXO-102 is a novel, small-molecule antagonist of Toll-like receptor 4 (TLR4). It has demonstrated potential in modulating inflammatory responses by negatively regulating TLR4 signaling pathways. This technical guide provides an in-depth overview of the downstream effects of this compound on cytokine production, with a focus on its mechanism of action, supported by quantitative data and detailed experimental protocols. The information presented here is intended to assist researchers and professionals in the fields of immunology, pharmacology, and drug development in understanding and potentially applying this compound in their studies.

Mechanism of Action: Inhibition of TLR4 Signaling

This compound functions as a TLR4 antagonist, interfering with the signaling cascade initiated by the activation of this receptor. TLR4, a key component of the innate immune system, recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines. This compound's inhibitory action is centered on the downstream signaling pathways, primarily through the suppression of Mitogen-Activated Protein Kinase (MAPK) and nuclear factor-kappa B (NF-κB) phosphorylation.[1][2] This ultimately leads to a reduction in the expression of TLR4 itself and various TLR4-dependent pro-inflammatory proteins.[2]

Signaling Pathway Diagram

Caption: this compound inhibits LPS-induced TLR4 signaling, leading to reduced cytokine production.

Quantitative Data on Cytokine Production

The following tables summarize the quantitative effects of this compound on the production of key pro-inflammatory cytokines. The data is extracted from in vitro studies on Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Effect of this compound on LPS-Induced MCP-1 Production in HUVECs

| Treatment | MCP-1 Production (pg/mL) | % Inhibition |

| Control | Not reported | - |

| LPS (100 ng/mL) | ~2500 | - |

| LPS + this compound (10 µM) | ~1000 | ~60% |

Table 2: Effect of this compound on LPS-Induced IL-8 Production in HUVECs

| Treatment | IL-8 Production (pg/mL) | % Inhibition |

| Control | Not reported | - |

| LPS (100 ng/mL) | ~3000 | - |

| LPS + this compound (10 µM) | ~1500 | ~50% |

Note: The data presented are estimations based on graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies on this compound.

Cell Culture and Treatment

Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in endothelial cell growth medium. For experiments, cells were pre-treated with this compound (1-10 µM) for 2 hours before stimulation with lipopolysaccharide (LPS) from Escherichia coli (100 ng/mL) for 17 hours to induce an inflammatory response.[1]

Western Blotting for MAPK and p65 NF-κB Phosphorylation

-

Cell Lysis: HUVECs were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of MAPK and p65 NF-κB.

-

Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

ELISA for Cytokine Quantification

-

Sample Collection: Cell culture supernatants were collected after the 17-hour LPS stimulation period.

-

Assay Procedure: The concentrations of Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-8 (IL-8) in the supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The absorbance was read at 450 nm using a microplate reader, and cytokine concentrations were calculated based on a standard curve.

Experimental Workflow Diagram

Caption: Workflow for in vitro analysis of this compound's effect on cytokine production.

In Vivo Effects of this compound

In addition to in vitro studies, this compound has been investigated in animal models. In a murine model of chemotherapy-induced gastrointestinal toxicity, this compound treatment was associated with a decrease in the expression of the co-receptor MD-2 and the IL-6 receptor (IL-6R) in the colon.[3] This suggests that this compound can modulate TLR4-dependent inflammatory responses in a complex in vivo environment.

Conclusion

This compound demonstrates significant potential as a modulator of inflammatory responses through its targeted antagonism of the TLR4 signaling pathway. The available data consistently show a reduction in the production of key pro-inflammatory cytokines, such as MCP-1 and IL-8, driven by the inhibition of MAPK and p65 NF-κB phosphorylation. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this compound in various inflammatory conditions. Future studies should aim to expand on the range of cytokines affected and explore the efficacy of this compound in a broader array of disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel small molecule TLR4 antagonist (this compound) negatively regulates non-hematopoietic toll like receptor 4 signalling and inhibits aortic aneurysms development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a novel toll-like receptor 4 antagonist this compound in a murine model of chemotherapy-induced gastrointestinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]

IAXO-102 as a potential therapeutic for inflammatory diseases

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IAXO-102 is a novel small molecule antagonist of Toll-like receptor 4 (TLR4), a key initiator of innate immune responses. Aberrant TLR4 signaling is implicated in the pathophysiology of a wide range of inflammatory diseases. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data in models of vascular and gastrointestinal inflammation, and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the TLR4 pathway.

Introduction

Inflammatory diseases represent a significant and growing global health burden. A central player in the inflammatory cascade is the Toll-like receptor 4 (TLR4), which recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from injured cells. Upon activation, TLR4 triggers downstream signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines. While this response is crucial for host defense, its dysregulation can lead to chronic inflammation and tissue damage.

This compound is a synthetic, small molecule designed to selectively antagonize the TLR4 signaling complex. Its therapeutic potential lies in its ability to dampen excessive inflammation in a targeted manner, offering a promising approach for the treatment of various inflammatory conditions. This whitepaper will delve into the preclinical evidence supporting the efficacy of this compound in two distinct models of inflammatory disease: abdominal aortic aneurysm and chemotherapy-induced gastrointestinal mucositis.

Mechanism of Action

This compound functions as a competitive antagonist of the TLR4 signaling pathway. It is a cationic amphiphile that is thought to interfere with the binding of LPS to the TLR4 co-receptors, MD-2 and CD14. By disrupting the formation of the active TLR4 signaling complex, this compound effectively blocks the initiation of the downstream inflammatory cascade.

The primary mechanism of this compound involves the inhibition of two major downstream signaling pathways:

-

MyD88-dependent pathway: This pathway leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

TRIF-dependent pathway: This pathway leads to the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons.

Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of key signaling molecules within these pathways, including MAPK and the p65 subunit of NF-κB.[1] This leads to a significant reduction in the expression and secretion of TLR4-dependent pro-inflammatory proteins.

Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting TLR4 signaling.

Caption: this compound inhibits TLR4 signaling by interfering with LPS binding to CD14 and MD-2.

Preclinical Data

The therapeutic potential of this compound has been evaluated in several preclinical models of inflammatory diseases. This section summarizes the key findings from studies on abdominal aortic aneurysm and chemotherapy-induced gastrointestinal mucositis.

Abdominal Aortic Aneurysm (AAA)

AAA is a life-threatening condition characterized by a localized dilation of the abdominal aorta, driven by chronic inflammation, extracellular matrix degradation, and smooth muscle cell apoptosis. TLR4 signaling has been identified as a critical contributor to the pathogenesis of AAA.

A study by Huggins et al. investigated the efficacy of this compound in a murine model of Angiotensin II (Ang II)-induced AAA.[1] The key findings are summarized in the table below.

| Parameter | Ang II Group | Ang II + this compound Group | p-value |

| AAA Incidence | 86% | 30% | <0.05 |

| Aortic Rupture | 30% | 0% | <0.05 |

| Aortic Diameter (mm) | 1.86 ± 0.56 | 1.05 ± 0.18 | <0.001 |

| MIP-1γ Expression | Significantly Increased | Significantly Decreased | <0.05 |

| TLR4 Expression | Significantly Increased | Significantly Decreased | <0.05 |

Table 1: Efficacy of this compound in a Murine Model of Abdominal Aortic Aneurysm. Data from Huggins C, et al. Atherosclerosis. 2015.[1][2]

These results demonstrate that this compound significantly reduces the incidence of AAA and aortic rupture in a preclinical model. The treatment also led to a marked decrease in aortic diameter and the expression of the pro-inflammatory chemokine MIP-1γ and TLR4 itself.

Chemotherapy-Induced Gastrointestinal Mucositis

Gastrointestinal mucositis is a common and debilitating side effect of chemotherapy, characterized by inflammation, ulceration, and damage to the intestinal lining. TLR4 signaling is a key driver of the inflammatory response in this condition.

A study by Tam et al. evaluated the protective effects of this compound in a murine model of irinotecan (CPT-11)-induced gastrointestinal mucositis. The key findings are presented in the table below.

| Parameter | CPT-11 Group | CPT-11 + this compound Group | p-value |

| Diarrhea | Present | Prevented | N/A |

| Weight Change (at 72h) | Loss | Gain | <0.05 |

| Colon Tissue Injury Score | Increased | Improved | <0.05 |

| Tumor Volume (at 48h) | N/A | Lower than vehicle | <0.05 |

Table 2: Efficacy of this compound in a Murine Model of Chemotherapy-Induced Gastrointestinal Mucositis. Data from Tam JS, et al. Cancer Chemother Pharmacol. 2022.

The study found that this compound effectively prevented diarrhea and promoted weight gain in mice treated with CPT-11. Furthermore, this compound treatment resulted in a significant improvement in the colon tissue injury score. An interesting finding was that this compound alone was able to reduce tumor volume, suggesting a potential dual benefit in the context of cancer therapy.

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key preclinical studies of this compound.

Abdominal Aortic Aneurysm Model

Experimental Workflow:

Caption: Workflow for the Angiotensin II-induced abdominal aortic aneurysm model in mice.

Detailed Methodology:

-

Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice are used.

-

Induction of AAA: Abdominal aortic aneurysms are induced by subcutaneous infusion of Angiotensin II (1000 ng/kg/min) for 28 days using osmotic mini-pumps.

-

This compound Administration: this compound is administered daily via subcutaneous injection at a dose of 3 mg/kg.

-

Monitoring and Outcome Measures:

-

Aortic Diameter: The maximal diameter of the suprarenal aorta is measured at the end of the study.

-

AAA Incidence: An AAA is defined as a 50% or greater increase in the external aortic diameter compared to the sham-operated group.

-

Aortic Rupture: The incidence of aortic rupture leading to mortality is recorded.

-

-

Biochemical Analysis:

-

ELISA: Aortic tissue homogenates are analyzed for the expression of pro-inflammatory cytokines and chemokines, such as MIP-1γ, using enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blotting: Protein expression of TLR4 in aortic tissue is determined by Western blotting. Briefly, protein lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against TLR4, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using a chemiluminescence detection system.

-

Chemotherapy-Induced Gastrointestinal Mucositis Model

Experimental Workflow:

Caption: Workflow for the CPT-11-induced gastrointestinal mucositis model in mice.

Detailed Methodology:

-

Animal Model: Female C57BL/6 mice are used. For tumor studies, mice are subcutaneously inoculated with MC-38 colorectal cancer cells.

-

Induction of Mucositis: Gastrointestinal mucositis is induced by a single intraperitoneal (i.p.) injection of irinotecan (CPT-11) at a dose of 270 mg/kg.

-

This compound Administration: this compound is administered daily via i.p. injection at a dose of 3 mg/kg.

-

Monitoring and Outcome Measures:

-

Body Weight: Daily monitoring of body weight changes.

-

Diarrhea: Assessment of diarrhea severity based on a standardized scoring system.

-

Tumor Volume: Measurement of subcutaneous tumor volume using calipers.

-

-

Histopathological Analysis:

-

Colon tissue is collected, fixed in formalin, and embedded in paraffin.

-

Sections are stained with hematoxylin and eosin (H&E).

-

Histopathological changes, including inflammation, crypt damage, and ulceration, are scored by a blinded observer.

-

-

Gene Expression Analysis:

-

Total RNA is extracted from colon and tumor tissues.

-

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to analyze the expression of genes related to the TLR4 signaling pathway (e.g., TLR4, MD-2, MyD88) and inflammation (e.g., IL-6, IL-1β).

-

Conclusion

This compound is a promising therapeutic candidate for the treatment of a range of inflammatory diseases. Its targeted mechanism of action, focused on the inhibition of the TLR4 signaling pathway, offers the potential for a favorable safety and efficacy profile. The preclinical data presented in this whitepaper provide a strong rationale for the continued development of this compound. The significant therapeutic effects observed in robust models of abdominal aortic aneurysm and chemotherapy-induced gastrointestinal mucositis highlight the broad potential of this novel TLR4 antagonist. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in human inflammatory diseases.

References

Initial In Vitro Efficacy of IAXO-102: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro studies demonstrating the efficacy of IAXO-102, a novel small molecule antagonist of Toll-like receptor 4 (TLR4). The data presented herein summarizes the inhibitory effects of this compound on key inflammatory signaling pathways and cytokine production in human endothelial cells. Detailed experimental protocols and visual representations of the underlying molecular mechanisms are provided to support further research and development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial in vitro studies on this compound. These studies primarily utilized Human Umbilical Vein Endothelial Cells (HUVEC) as a model system to investigate the effects of this compound on inflammatory responses induced by lipopolysaccharide (LPS), a potent activator of TLR4.

Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Secretion in HUVEC

| Target Cytokine | This compound Concentration (µM) | Agonist (LPS) Concentration | Method | % Inhibition | Reference |

| Monocyte Chemoattractant Protein-1 (MCP-1) | 10 | 100 ng/mL | ELISA | Data not specified | [1][2] |

| Interleukin-8 (IL-8) | 10 | 100 ng/mL | ELISA | Data not specified | [1][2] |

Note: While studies confirm the inhibition of MCP-1 and IL-8 production by this compound, specific percentage inhibition values from dose-response studies are not publicly available in the reviewed literature. The inhibitory effect was observed at the 10 µM concentration.

Table 2: Inhibition of LPS-Induced Phosphorylation of Key Signaling Proteins in HUVEC by this compound

| Target Protein | This compound Concentration (µM) | Agonist (LPS) Concentration | Method | Outcome | Reference |

| p38 MAPK | 1, 10 | 100 ng/mL | Western Blot | Significant inhibition at 10 µM, lesser effect at 1 µM | [1] |

| JNK | 1, 10 | 100 ng/mL | Western Blot | Significant inhibition at 10 µM, lesser effect at 1 µM | |

| ERK | 1, 10 | 100 ng/mL | Western Blot | Significant inhibition at 10 µM, lesser effect at 1 µM | |

| p65 (NF-κB) | 1, 10 | 100 ng/mL | Western Blot | Significant inhibition at 10 µM, lesser effect at 1 µM |

Table 3: Cell Viability Assessment of this compound in HUVEC

| This compound Concentration (µM) | Assay | Observation | Reference |

| Up to 10 | MTT Assay | No significant effect on cell viability | |

| 20 | MTT Assay | Significant reduction in cell viability |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial in vitro efficacy studies of this compound.

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).

-

Culture Medium: Endothelial Cell Growth Medium.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

HUVEC are seeded in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).

-

Once confluent, cells are pre-incubated with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control for 1 hour.

-

Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL for the specified duration (e.g., 15-60 minutes for signaling pathway analysis, 4-24 hours for cytokine production).

-

Western Blotting for Phosphorylated Signaling Proteins

-

Objective: To determine the effect of this compound on the LPS-induced phosphorylation of p38 MAPK, JNK, ERK, and p65 NF-κB.

-

Methodology:

-

Cell Lysis: After treatment, HUVEC are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of p38, JNK, ERK, and p65, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry: Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Objective: To measure the concentration of MCP-1 and IL-8 in the culture supernatant of HUVEC treated with this compound and LPS.

-

Methodology:

-

Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

ELISA Procedure: Commercially available ELISA kits for human MCP-1 and IL-8 are used according to the manufacturer's instructions.

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the target cytokine.

-

Sample and Standard Incubation: The collected supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.

-

Detection Antibody Incubation: A biotinylated detection antibody specific for the cytokine is added to the wells.

-

Enzyme Conjugate Incubation: Streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Reaction Stoppage and Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of the cytokine in the samples is calculated from this curve.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the general experimental workflow for assessing the in vitro efficacy of this compound.

Caption: this compound inhibits the TLR4 signaling pathway.

Caption: Workflow for in vitro efficacy testing of this compound.

References

IAXO-102 in Preclinical Research: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the preclinical research on IAXO-102, a novel small molecule Toll-like receptor 4 (TLR4) antagonist. The document synthesizes available data on its mechanism of action, and its efficacy in various preclinical models, with a focus on quantitative data and experimental methodologies.

Core Mechanism of Action

This compound functions as a potent antagonist of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and other endogenous danger signals. By interfering with the TLR4 signaling complex, which includes MD-2 and CD14, this compound effectively downregulates inflammatory pathways. Preclinical studies have demonstrated that this compound inhibits the phosphorylation of key downstream signaling molecules, including mitogen-activated protein kinases (MAPK) and the p65 subunit of NF-κB.[1][2] This action leads to a reduction in the expression and production of various pro-inflammatory proteins.[1]

An in silico molecular docking study has provided insights into the potential binding of this compound to the human TLR4-MD-2 complex. The binding energies were calculated to be between -3.8 and -3.1 kcal/mol at the upper bound and -3.9 and -3.5 kcal/mol at the lower bound of the TLR4-MD-2 complex. This suggests a stable interaction, supporting its antagonistic activity.

In Vitro Efficacy

The primary in vitro model used to characterize the activity of this compound is Human Umbilical Vein Endothelial Cells (HUVEC). These studies have been instrumental in elucidating the molecular mechanism of the compound.

Table 1: Summary of In Vitro Efficacy of this compound in HUVEC

| Parameter | Experimental Conditions | Results | Reference |

| MAPK and p65 NF-κB Phosphorylation | HUVEC pre-incubated with this compound (1-10 μM) for 2 hours, followed by stimulation with LPS (100 ng/ml). | Significantly inhibited LPS-stimulated phosphorylation of MAPK and p65 NF-κB. | |

| Pro-inflammatory Protein Production | HUVEC treated with this compound (10 μM) for 17 hours, in the presence of LPS. | Suppressed the LPS-induced production of pro-inflammatory proteins MCP-1 and IL-8. |

Experimental Protocols: In Vitro Studies

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVEC) were cultured under standard conditions. For experiments, cells were pre-incubated with this compound at concentrations ranging from 1 to 10 μM for 2 hours before being stimulated with 100 ng/ml of lipopolysaccharide (LPS).

Western Blotting: To assess the phosphorylation of MAPK and p65 NF-κB, HUVEC lysates were subjected to Western blotting. While specific antibody details are not available in the reviewed literature, a standard protocol would involve separation of proteins by SDS-PAGE, transfer to a membrane, and incubation with primary antibodies specific for the phosphorylated and total forms of p38, ERK, JNK, and p65 NF-κB, followed by detection with appropriate secondary antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of the pro-inflammatory proteins MCP-1 and IL-8 in cell culture supernatants or cell lysates were quantified using commercially available ELISA kits.

In Vivo Efficacy

This compound has been evaluated in two key preclinical models: Angiotensin II-induced abdominal aortic aneurysm and chemotherapy-induced gastrointestinal mucositis.

Angiotensin II-Induced Abdominal Aortic Aneurysm (AAA)

In a murine model of AAA induced by Angiotensin II, this compound demonstrated a significant protective effect on the development and progression of the disease.

Table 2: Efficacy of this compound in a Murine Model of Abdominal Aortic Aneurysm

| Parameter | Sham Control | Angiotensin II | Angiotensin II + this compound (3 mg/kg/day) |

| Number of Mice | 6 | 10 | 10 |

| Early Rupture (%) | 0 | 30 | 0 |

| AAA Incidence (%) | 0 | 86 | 30 |

| Aortic Diameter (mm ±SD) | 0.86 ± 0.08 | 1.86 ± 0.56 | 1.05 ± 0.18 |

Data from Huggins C, et al. Atherosclerosis. 2015 Oct;242(2):563-70.

Experimental Protocols: AAA Model

Animal Model: The study utilized Apolipoprotein E-deficient (ApoE-/-) mice, which are susceptible to atherosclerosis. Abdominal aortic aneurysms were induced by the continuous infusion of Angiotensin II (1 μ g/min/kg ) via osmotic pumps for 28 days.

Dosing: this compound was administered daily via subcutaneous injection at a dose of 3 mg/kg for 28 days.

Efficacy Assessment: The primary endpoint was the maximal aortic diameter, measured by computer micrometry at the end of the 28-day treatment period. The incidence of AAA and early rupture rates were also recorded.

Chemotherapy-Induced Gastrointestinal Mucositis (GIM)

This compound has shown therapeutic potential in mitigating the gastrointestinal side effects of chemotherapy in a murine model.

Table 3: Efficacy of this compound in a Murine Model of CPT-11-Induced Gastrointestinal Mucositis

| Parameter | CPT-11 | CPT-11 + this compound (3 mg/kg/day) |

| Diarrhea | 100% of mice developed diarrhea at 24h | Diarrhea was prevented |

| Colon Tissue Injury | N/A | Improved tissue injury score (P < 0.05) |

| Tumor Volume (in colorectal tumor-bearing mice) | N/A | Lower tumor volume compared to vehicle at 48h (P < 0.05) |

Data from Tam JS, et al. Cancer Chemother Pharmacol. 2022 Sep;90(3):267-278.

Experimental Protocols: GIM Model

Animal Model: C57BL/6 mice were used in this study. Gastrointestinal mucositis was induced by a single intraperitoneal injection of irinotecan (CPT-11) at a dose of 270 mg/kg. In a sub-study, mice were also bearing colorectal tumors.

Dosing: this compound was administered daily via intraperitoneal injection at a dose of 3 mg/kg.

Efficacy Assessment: GIM was assessed using validated toxicity markers, including the incidence of diarrhea and histopathological examination of colon tissue to determine a tissue injury score. Tumor volume was also monitored in the tumor-bearing cohort. Gene expression in colon and tumor tissue for targets including TLR4, MD-2, CD-14, MyD88, IL-6, and IL-6R was analyzed by RT-PCR.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on TLR4 Signaling

Caption: this compound inhibits the TLR4 signaling pathway.

Experimental Workflow for In Vivo AAA Model

References

An In-depth Technical Guide on the Binding Affinity of IAXO-102 to the TLR4/MD-2 Complex

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the binding characteristics of IAXO-102, a novel small molecule antagonist of the Toll-like receptor 4 (TLR4) signaling pathway. The interaction between this compound and the TLR4/MD-2 complex is critical for its inhibitory function, offering a promising avenue for therapeutic intervention in inflammatory diseases.

Mechanism of Action

This compound is a synthetic, cationic amphiphilic glycolipid that functions as a TLR4 antagonist.[1] Its primary mechanism of action involves competing with the natural ligand of TLR4, lipopolysaccharide (LPS), for binding to the MD-2 co-receptor.[1][2] TLR4, a key receptor in the innate immune system, requires the formation of a complex with MD-2 to recognize LPS and initiate a downstream signaling cascade.[2][3] this compound's structural similarity to the lipid A portion of LPS allows it to bind to the hydrophobic pocket of MD-2. Additionally, this compound has been shown to interact with CD14, another important co-receptor in LPS recognition, further enhancing its antagonistic effects on the TLR4 signaling pathway. By occupying these binding sites, this compound prevents the conformational changes in the TLR4/MD-2 complex that are necessary for receptor dimerization and the subsequent activation of intracellular signaling.

Quantitative Binding Data

The binding affinity of this compound to the human TLR4/MD-2 complex has been evaluated through in silico molecular docking studies. These computational analyses provide estimations of the binding energy, which is an indicator of the stability and strength of the ligand-receptor interaction. A lower binding energy suggests a more favorable and stable interaction.

The following table summarizes the calculated binding energies for this compound with the TLR4/MD-2 complex at two different potential binding sites, referred to as the upper and lower bounds of TLR4.

| Ligand | Binding Site | Binding Energy (kcal/mol) |

| This compound | Upper Bound TLR4/MD-2 | -3.8 to -3.1 |

| This compound | Lower Bound TLR4/MD-2 | -3.9 to -3.5 |

| Data sourced from an in silico docking analysis. |

Hydrogen bond interactions play a crucial role in the stability of the this compound and TLR4/MD-2 complex. At the upper bound of the TLR4/MD-2 complex, this compound forms a hydrogen bond with the amino acid residue Aspartic Acid 70. At the lower bound, a hydrogen bond is formed with Serine 528.

Experimental Protocols

The quantitative data presented above was obtained through computational molecular docking. Below is a detailed description of the methodology employed in these in silico experiments.

Molecular Docking of this compound with TLR4/MD-2 Complex

Objective: To predict the binding affinity and interaction sites of this compound with the human TLR4/MD-2 complex.

Methodology:

-

Software: Autodock Vina was utilized for the molecular docking simulations, and UCSF ChimeraX was used for the visualization and analysis of the docking results, including hydrogen bond interactions.

-

Receptor and Ligand Preparation:

-

The three-dimensional crystal structure of the human TLR4/MD-2 complex was obtained from a protein data bank.

-

The 3D structure of this compound was generated and optimized.

-

-

Docking Procedure:

-

The docking grid was established to encompass either the upper or the lower bound of the TLR4 protein.

-

Autodock Vina was used to perform the docking calculations, exploring various conformations of this compound within the defined binding sites.

-

-

Analysis:

-

The conformation with the lowest binding energy value (in kcal/mol) was selected as the most probable binding mode.

-

Post-hoc analysis was conducted to identify key interactions, such as hydrogen bonds, between this compound and specific amino acid residues of the TLR4/MD-2 complex.

-

Functional Assays for Downstream TLR4 Signaling

To corroborate the antagonistic activity of this compound, various in vitro and in vivo functional assays have been performed. These experiments typically involve stimulating cells or animal models with LPS in the presence or absence of this compound and measuring the downstream effects.

Western Blotting for MAPK and NF-κB Phosphorylation:

-

Objective: To determine if this compound inhibits the LPS-induced phosphorylation of key signaling proteins in the TLR4 pathway, such as MAP kinases (MAPK) and the p65 subunit of NF-κB.

-

General Protocol:

-

Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are pre-treated with this compound for a specified duration.

-

The cells are then stimulated with LPS to activate the TLR4 signaling pathway.

-

Cell lysates are collected, and proteins are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific for the phosphorylated forms of MAPK and p65 NF-κB.

-

Following incubation with a secondary antibody, the protein bands are visualized and quantified to assess the level of phosphorylation. A reduction in phosphorylation in the presence of this compound indicates its inhibitory effect.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokine Production:

-

Objective: To measure the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) that are downstream products of TLR4 activation.

-

General Protocol:

-

Similar to the Western blotting protocol, cells or animal models are treated with this compound prior to LPS stimulation.

-

Cell culture supernatants or biological fluids are collected.

-

An ELISA kit specific for the cytokine of interest is used to quantify its concentration. A decrease in cytokine levels in the this compound treated group compared to the LPS-only group demonstrates the antagonistic properties of this compound.

-

Visualizations

This compound Antagonistic Mechanism

Caption: Logical flow of this compound's competitive inhibition of TLR4 signaling.

Experimental Workflow for In Silico Docking

Caption: Step-by-step workflow for the computational analysis of this compound binding.

TLR4 Signaling Pathway

Caption: Overview of the MyD88-dependent and TRIF-dependent TLR4 signaling pathways.

References

- 1. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]

- 2. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MD-2, a Molecule that Confers Lipopolysaccharide Responsiveness on Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IAXO-102 in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

IAXO-102 is a novel small molecule antagonist of Toll-like receptor 4 (TLR4). It functions by negatively regulating TLR4 signaling, a key pathway in the innate immune response that, when dysregulated, contributes to various inflammatory diseases.[1][2] this compound has been shown to selectively interfere with the TLR4 and its co-receptors MD-2 and CD-14.[3] This interference prevents the downstream activation of inflammatory cascades. In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation of Mitogen-Activated Protein Kinases (MAPK) and the p65 subunit of NF-κB, which are crucial second messengers in TLR4 signaling.[1][2] Consequently, the expression and production of TLR4-dependent proinflammatory proteins, such as Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-8 (IL-8), are significantly reduced. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments, specifically using Human Umbilical Vein Endothelial Cells (HUVECs) as a model system.

Mechanism of Action

This compound exerts its antagonistic effect on the TLR4 signaling pathway. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. This compound is believed to directly compete with LPS for binding to the MD-2 co-receptor, thereby preventing the dimerization and activation of the TLR4 receptor complex. This blockade inhibits the subsequent recruitment of adaptor proteins and the activation of downstream signaling pathways, including the MAPK and NF-κB pathways, ultimately leading to a reduction in inflammatory responses.

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

The following tables summarize the quantitative effects of this compound in HUVEC models.

| Experiment | Cell Line | This compound Concentration (µM) | LPS Concentration (ng/mL) | Observation | Reference |

| Cell Viability (MTT Assay) | HUVEC | 0 - 10 | 100 | No significant effect on cell viability. | |

| Cell Viability (MTT Assay) | HUVEC | 20 | 100 | Significantly reduced cell viability. |

| Target Protein | Cell Line | This compound Concentration (µM) | LPS Stimulation | Effect | Reference |

| Phospho-p38 MAPK | HUVEC | 1 - 10 | 100 ng/mL for up to 60 min | Significant inhibition of LPS-induced phosphorylation. | |

| Phospho-ERK | HUVEC | 1 - 10 | 100 ng/mL for up to 60 min | Significant inhibition of LPS-induced phosphorylation. | |

| Phospho-JNK | HUVEC | 1 - 10 | 100 ng/mL for up to 60 min | Significant inhibition of LPS-induced phosphorylation. | |

| Phospho-p65 NF-κB | HUVEC | 1 - 10 | 100 ng/mL for up to 60 min | Significant inhibition of LPS-induced phosphorylation. | |

| MCP-1 Secretion | HUVEC | 10 | 100 ng/mL | Significant blockage of LPS-induced production. | |

| IL-8 Secretion | HUVEC | 10 | 100 ng/mL | Significant blockage of LPS-induced production. |

Experimental Protocols

Figure 2: General experimental workflow for this compound in vitro testing.

Cell Culture and Maintenance of HUVECs

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Trypsin-EDTA (0.05%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO₂)

-

-

Protocol:

-

Culture HUVECs in T-75 flasks with Endothelial Cell Growth Medium.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells when they reach 80-90% confluency.

-

To passage, wash cells with PBS, and detach using Trypsin-EDTA.

-

Neutralize trypsin with medium, centrifuge the cells, and resuspend in fresh medium for seeding into new flasks or experimental plates.

-

Cell Viability (MTT) Assay

-

Materials:

-

HUVECs

-

96-well plates

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

LPS (from E. coli)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5,000 - 10,000 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with 100 ng/mL LPS for 24 hours.

-

After incubation, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

-

Western Blot Analysis for MAPK and NF-κB Phosphorylation

-

Materials:

-

HUVECs

-

6-well plates

-

This compound

-

LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with this compound (1-10 µM) for 1 hour.

-

Stimulate with 100 ng/mL LPS for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells with RIPA buffer, and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the total protein or loading control.

-

ELISA for MCP-1 and IL-8 Secretion

-

Materials:

-

HUVECs

-

24-well plates

-

This compound

-

LPS

-

Human MCP-1 and IL-8 ELISA kits

-

Microplate reader

-

-

Protocol:

-

Seed HUVECs in 24-well plates and grow to confluency.

-

Pre-treat the cells with this compound (10 µM) for 1 hour.

-

Stimulate with 100 ng/mL LPS for 16-24 hours.

-

Collect the cell culture supernatants.

-

Perform the ELISA for MCP-1 and IL-8 according to the manufacturer's instructions.

-

Briefly, add standards and samples to the antibody-coated plate and incubate.

-

Wash the plate and add the detection antibody.

-

Wash again and add the enzyme conjugate.

-

Add the substrate and stop the reaction.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Calculate the concentration of MCP-1 and IL-8 in the samples based on the standard curve.

-

Conclusion

This compound is a potent antagonist of TLR4 signaling in in vitro models. The provided protocols offer a framework for researchers to investigate the effects of this compound on cell viability, intracellular signaling pathways, and inflammatory cytokine production. These methods can be adapted to other relevant cell types to further explore the therapeutic potential of this compound in inflammatory diseases.

References

Application Notes and Protocols for IAXO-102 Treatment of HUVEC Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the optimal use of IAXO-102, a novel small molecule Toll-like receptor 4 (TLR4) antagonist, in treating Human Umbilical Vein Endothelial Cells (HUVECs). This document includes quantitative data on optimal concentrations, detailed experimental protocols for cell viability and signaling pathway analysis, and diagrams to illustrate key processes.

Introduction

This compound is a selective antagonist of TLR4, which plays a crucial role in inflammatory signaling pathways in vascular endothelial cells.[1][2][3] Understanding the optimal concentration of this compound is critical for researchers investigating its therapeutic potential in cardiovascular diseases and other inflammatory conditions. These notes provide a framework for determining and applying the optimal this compound concentration for HUVEC-based in vitro studies.

Data Presentation: Optimal this compound Concentration

The optimal concentration of this compound for HUVEC treatment is a balance between its efficacy as a TLR4 antagonist and its potential for cytotoxicity. Based on available data, the following concentrations are recommended.

Table 1: Recommended this compound Concentrations for HUVEC Treatment

| Concentration Range | Effect on HUVECs | Recommended Application |

| 1 - 10 µM | No significant effect on cell viability. Effective inhibition of LPS-induced TLR4 signaling. | TLR4 antagonism studies, investigation of downstream signaling pathways (MAPK, NF-κB). |

| 10 µM | No significant effect on cell viability.[4] Established concentration for effective TLR4 antagonism prior to LPS stimulation.[4] | Pre-treatment for 1 hour before stimulation with LPS (100 ng/mL) to study inhibition of inflammatory responses. |

| 20 µM | Significant reduction in HUVEC viability. | Not recommended for most applications due to cytotoxic effects. May be used as a positive control for cytotoxicity assays. |

Experimental Protocols

HUVEC Culture and Maintenance

A crucial first step is the proper culture and maintenance of HUVECs to ensure experimental reproducibility.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

0.1% Gelatin-coated tissue culture flasks or plates

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin-EDTA solution

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture HUVECs in Endothelial Cell Growth Medium in 0.1% gelatin-coated T-75 flasks.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Change the medium every 2-3 days.

-

For subculturing, wash the confluent monolayer with HBSS, and detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with medium containing serum and re-plate the cells at a suitable density (e.g., 1:3 split).

Determining Optimal this compound Concentration using MTT Assay

To confirm the non-toxic concentration range of this compound in your specific HUVEC line and culture conditions, a cell viability assay such as the MTT assay is recommended.

Materials:

-

HUVECs

-

This compound stock solution

-

96-well gelatin-coated plates

-

Endothelial Cell Growth Medium

-